molecular formula C7H8ClNO2 B3008752 (4-Chloro-3-methoxypyridin-2-yl)methanol CAS No. 170621-85-9

(4-Chloro-3-methoxypyridin-2-yl)methanol

Cat. No.: B3008752
CAS No.: 170621-85-9
M. Wt: 173.6
InChI Key: ISRRJUHDGVMYLE-UHFFFAOYSA-N
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Description

(4-Chloro-3-methoxypyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro group at the fourth position, a methoxy group at the third position, and a hydroxymethyl group at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methoxypyridin-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methoxypyridine with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding methoxy-substituted pyridine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: 4-Chloro-3-methoxypyridine-2-carboxaldehyde or 4-Chloro-3-methoxypyridine-2-carboxylic acid.

    Reduction: 4-Methoxy-3-methoxypyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-3-methoxypyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methoxypyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity towards these targets. The hydroxymethyl group can also participate in hydrogen bonding, further affecting its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methoxy-2-methylpyridine
  • 2-Chloro-4-methoxypyridine
  • 4-Chloro-3-methoxypyridine

Uniqueness

(4-Chloro-3-methoxypyridin-2-yl)methanol is unique due to the presence of the hydroxymethyl group at the second position of the pyridine ring. This functional group imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis. Additionally, the combination of the chloro and methoxy groups enhances its reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

(4-chloro-3-methoxypyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-7-5(8)2-3-9-6(7)4-10/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRRJUHDGVMYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

30 g (173mmol) of 4-chloro-3-methoxy-2-methylpyridine N-oxide (cf. Example 1a) were dissolved in 100 ml of glacial acetic acid, after which 150 ml of acetic anhydride were added dropwise, at 80° C. and while stirring, and the mixture was then stirred at 110° C. for 2 h. The mixture was then cooled down to 80° C. and 200 ml of methanol were added dropwise; the mixture was then heated to boiling for 15 min. and, after having been cooled down, concentrated in vacuo; the residue was taken up in methanol and this mixture was allowed to flow into 300 ml of 1.5N methanolic sodium hydroxide solution, with this mixture then being stirred at 20° C. for 30 min. and concentrated in vacuo; the residue was taken up in water, and this mixture extracted three times with dichloromethane, with the organic phase being dried and concentrated; the residue was crystallized using petroleum ether. 23 g of product were obtained, m.p. 64°-66° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

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